molecular formula C6H5F2NO2S B6158678 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1784993-43-6

2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6158678
CAS No.: 1784993-43-6
M. Wt: 193.2
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoroethyl group can be reduced under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the difluoroethyl group.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, influencing the compound’s binding affinity and activity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1784993-43-6

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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